molecular formula C19H22N4O2S B3009198 1-(2-ethoxyphenyl)-3-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)urea CAS No. 1396677-15-8

1-(2-ethoxyphenyl)-3-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)urea

Cat. No.: B3009198
CAS No.: 1396677-15-8
M. Wt: 370.47
InChI Key: AFDHIRIQJBLJMK-UHFFFAOYSA-N
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Description

The compound 1-(2-ethoxyphenyl)-3-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)urea features a urea core functionalized with two distinct aromatic substituents:

  • 2-Ethoxyphenyl group: Provides electron-donating properties via the ethoxy (-OCH₂CH₃) moiety.

This structural design is typical of urea derivatives explored for biological activity, where substituent variation modulates target affinity and pharmacokinetics .

Properties

IUPAC Name

1-(2-ethoxyphenyl)-3-[2-(1-methyl-4-thiophen-2-ylimidazol-2-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O2S/c1-3-25-16-8-5-4-7-14(16)22-19(24)20-11-10-18-21-15(13-23(18)2)17-9-6-12-26-17/h4-9,12-13H,3,10-11H2,1-2H3,(H2,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFDHIRIQJBLJMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)NCCC2=NC(=CN2C)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Urea Derivatives

The table below highlights key structural and functional differences between the target compound and analogues:

Compound Name / ID R₁ (Urea Substituent) R₂ (Urea Substituent) Molecular Weight Key Features Reference
Target Compound 2-Ethoxyphenyl 2-(1-Methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl 384.44 g/mol Ethoxy donor, thiophene-imidazole chain
BJ25943 (VU0544086 analogue) 3-(Trifluoromethyl)phenyl Same as target 394.41 g/mol CF₃ (electron-withdrawing), enhanced lipophilicity
VU0544086 Thiophen-2-yl 1-Cyclopentylpyrazole-methyl ~430 g/mol* Pyrazole-cyclopentyl, urea-thiophene
1-(3-Methoxyphenyl)-4,5-dihydro-1H-imidazol-2-amine (C19) 3-Methoxyphenyl 4,5-Dihydroimidazol-2-amine (non-urea) 239.29 g/mol Methoxy, dihydroimidazole (non-urea)
Zoxamide (Insecticide) Chlorinated aryl Dichlorophenyl-sulfonyl 336.19 g/mol Agrochemical application

*Estimated based on structure.

Key Observations:
  • Electron Effects : The target’s 2-ethoxyphenyl group (electron-donating) contrasts with BJ25943’s 3-CF₃ group (electron-withdrawing), which may alter receptor-binding kinetics .
  • Thiophene Role : The thiophene moiety in the target and VU0544086 enhances aromatic interactions but is absent in C19 and Zoxamide .
  • Urea vs.

Research Implications

  • Structure-Activity Relationship (SAR) : The target’s ethoxy group may optimize balance between solubility and target affinity compared to BJ25943’s CF₃ group.
  • Thiophene-Imidazole Synergy : The imidazole-thiophene chain likely contributes to π-stacking in biological targets, a feature absent in simpler urea derivatives like C19 .
  • Synthetic Scalability : Methods from and provide scalable routes for modifying R₁/R₂ groups .

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